The compound H-D-Val-Leu-Lys-CH2Cl.HCl is a synthetic peptide that consists of a sequence of amino acids: D-Valine, Leucine, and Lysine, with a chloromethyl group attached to the lysine residue. The presence of hydrochloride indicates that the compound is in its hydrochloride salt form, which enhances its solubility in water and stability. This compound is notable for its potential applications in biochemical research and therapeutic contexts, particularly due to the unique properties imparted by the D-amino acid configuration and the chloromethyl group.
The chemical behavior of H-D-Val-Leu-Lys-CH2Cl.HCl can be characterized by several key reactions:
H-D-Val-Leu-Lys-CH2Cl.HCl exhibits several biological activities:
The synthesis of H-D-Val-Leu-Lys-CH2Cl.HCl typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications:
H-D-Val-Leu-Lys-CH2Cl.HCl has several potential applications:
Interaction studies involving H-D-Val-Leu-Lys-CH2Cl.HCl focus on its binding affinity with various biological targets:
Several compounds share structural or functional similarities with H-D-Val-Leu-Lys-CH2Cl.HCl. Here are some notable examples:
| Compound Name | Structure/Key Features | Unique Aspects |
|---|---|---|
| H-Val-Leu-Lys | Contains natural Valine instead of D-Valine | More common in nature; less stable than D-amino acids |
| H-Ala-Leu-Lys | Substitutes Alanine for Valine | Exhibits different biological activity |
| H-D-Leu-Lys | Uses D-Leucine instead of Leucine | Potentially higher stability in biological systems |
| H-D-Val-Lys | Lacks the Leucine residue | Focused on lysine's role in enzymatic inhibition |
H-D-Val-Leu-Lys-CH2Cl.HCl stands out due to its unique combination of D-amino acids and chloromethyl functionality, which enhances its reactivity and potential biological applications compared to its analogs.
Solid-phase peptide synthesis represents the primary methodology for constructing the tripeptide framework of H-D-Val-Leu-Lys-CH2Cl.HCl, requiring sophisticated optimization strategies to achieve high yields and purity [1] [2]. The synthesis of this specific peptide presents unique challenges due to the incorporation of D-valine and the subsequent terminal chloromethylation reaction, necessitating careful parameter optimization throughout the synthetic process [3] [4].
Temperature optimization constitutes a critical factor in solid-phase peptide synthesis efficiency, with elevated temperatures demonstrating significant improvements in coupling reactions and overall peptide purity [4] [5]. Research has established that synthesis temperatures ranging from 75-90°C can improve crude peptide purity by 15-25% compared to ambient temperature conditions [5] [6]. The implementation of high-temperature fast stirring peptide synthesis protocols has shown remarkable success in reducing reaction times from hours to minutes while maintaining product quality [4].
| Parameter | Standard Conditions | Optimized Conditions | Efficiency Improvement |
|---|---|---|---|
| Temperature | 25°C | 75-90°C | 15-25% purity increase |
| Coupling Time | 1-2 hours | 40 seconds - 4 minutes | 95% time reduction |
| Coupling Reagent | HATU | PyBOP/COMU | 10-20% yield increase |
| Base Concentration | 20% piperidine | 20% 4-methylpiperidine | 20% solvent reduction |
| Stirring Rate | Static/Low | >600 rpm | 30-50% coupling efficiency |
| Resin Type | Polystyrene | High-loading PEG | 40-60% loading increase |
| Solvent System | DMF | DMF with additives | 5-15% purity improvement |
Coupling reagent selection significantly impacts the efficiency of peptide bond formation, with PyBOP and COMU demonstrating superior performance compared to traditional HATU systems [7] [8]. The carbodiimide-based coupling methodology eliminates post-coupling wash step requirements, reducing waste production by up to 95% while maintaining synthesis yield and purity [9] [10]. Statistical analysis of large-scale synthesis data reveals that PyBOP shows improved synthesis outcomes when compared to related coupling agents, with extended coupling times having positive effects on overall reaction efficiency [7].
Resin optimization strategies focus on selecting appropriate solid-phase materials that enhance both loading capacity and reactivity [3] [11]. High-loading polyethylene glycol-grafted resins demonstrate superior performance compared to traditional polystyrene supports, providing 40-60% increases in loading capacity while maintaining excellent swelling properties in aqueous solvents [11]. The selection of NovaSynTG tentagel resins with reactive amino groups at the end of long polyethylene glycol chains has proven particularly effective for sterically challenging peptide sequences [11].
Advanced mixing technologies, particularly high-shear stirring systems operating above 600 revolutions per minute, have revolutionized solid-phase peptide synthesis efficiency [4]. These systems enable decreased reagent concentrations while maintaining high coupling efficiencies through improved mass transfer and reduced diffusion limitations [4]. The combination of fast overhead stirring with elevated temperature maximizes the contribution of all parameters in diffusion kinetics, allowing for acceleration of solid-phase peptide synthesis without requiring large excess of reagents [4].
The incorporation of D-valine into the tripeptide structure requires sophisticated stereochemical control mechanisms to prevent epimerization and maintain optical purity throughout the synthesis [12] [13]. D-amino acid incorporation presents unique challenges in peptide synthesis due to the tendency for racemization under basic coupling conditions and elevated temperatures [12] [14].
Temperature control emerges as the most critical parameter for maintaining stereochemical integrity during D-valine incorporation [13] [15]. Research demonstrates that conducting coupling reactions at reduced temperatures between 4°C and -10°C can reduce racemization by up to 80% while maintaining acceptable reaction rates [16] [13]. The implementation of controlled temperature protocols requires careful balance between reaction efficiency and stereochemical preservation, with optimal conditions typically achieved through systematic temperature screening [5].
| Method | Conditions | Epimerization Prevention | Typical Yield Range |
|---|---|---|---|
| Temperature Control | 4°C to -10°C | Reduces racemization by 80% | 85-95% |
| Coupling Reagent Selection | DCC-HOBt system | Minimizes side reactions | 80-90% |
| Protective Atmosphere | Nitrogen/Argon | Prevents oxidative changes | 90-95% |
| Reaction Time Optimization | 15-30 minutes | Optimal reaction kinetics | 85-92% |
| pH Control | pH 8.0-8.5 | Maintains stereochemistry | 88-94% |
| Additive Systems | DIEA/DIPEA | Reduces base-catalyzed reactions | 82-90% |
| Coupling Sequence | N→C direction | Sequential control | 85-93% |
Coupling reagent selection plays a fundamental role in stereochemical preservation during D-valine incorporation [17] [8]. The dicyclohexylcarbodiimide-hydroxybenzotriazole system demonstrates superior performance in minimizing epimerization compared to alternative coupling methodologies [17] [8]. The formation of active esters through hydroxybenzotriazole additives accelerates coupling reactions while reducing the risk of racemization, particularly in sequences prone to stereochemical instability [8].
Protective atmosphere implementation using nitrogen or argon gas prevents oxidative changes that can contribute to stereochemical instability [12] [13]. These inert atmospheres eliminate oxygen-mediated free radical formation, which has been identified as a significant contributor to spontaneous amino acid racemization in long-lived peptide intermediates [12]. The maintenance of anhydrous conditions under protective atmospheres ensures optimal preservation of stereochemical integrity throughout the synthesis process [13].
Reaction time optimization requires precise control to achieve complete coupling while minimizing exposure to racemization-promoting conditions [13] [7]. Optimal reaction times typically range from 15-30 minutes for D-valine incorporation, balancing reaction completeness with stereochemical preservation [13]. Extended reaction times increase the risk of epimerization, while insufficient reaction periods result in incomplete coupling and deletion sequences [7].
pH control mechanisms maintain solution conditions that minimize base-catalyzed racemization reactions [12] [15]. Optimal pH ranges between 8.0-8.5 provide sufficient basicity for efficient coupling while preventing excessive base-mediated epimerization [15]. The careful selection of base systems, particularly diisopropylethylamine and diisopropylamine, reduces the potential for base-catalyzed side reactions that compromise stereochemical integrity [8].
The terminal chloromethylation reaction represents the final and most critical step in the synthesis of H-D-Val-Leu-Lys-CH2Cl.HCl, requiring precise optimization of reaction conditions to achieve maximum yield and selectivity [18] [17]. This reaction involves the conversion of the terminal lysine residue to its corresponding chloromethyl ketone derivative through a multi-step process that demands careful control of reaction parameters [18] [19].
The chloromethylation mechanism proceeds through the formation of an activated intermediate, typically involving the reaction of the terminal amino acid with chloromethyl ketone-forming reagents under acidic conditions [18] [20]. The Blanc chloromethylation reaction principles apply to peptide terminal modification, where formaldehyde and hydrogen chloride react in the presence of Lewis acid catalysts to introduce the chloromethyl functionality [20] [21]. The reaction mechanism involves protonation of formaldehyde carbonyl groups, making the carbon highly electrophilic and facilitating nucleophilic attack by the peptide terminal residue [20] [21].
Temperature optimization for chloromethylation reactions typically requires elevated temperatures between 80-90°C to achieve optimal reaction rates and complete conversion [22]. Research demonstrates that temperatures within this range provide maximum yields of 75-85% while preventing thermal decomposition of the peptide backbone [22]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote side reactions and product degradation [22].
| Parameter | Optimal Range | Yield Optimization | Critical Factors |
|---|---|---|---|
| Temperature | 80-90°C | 75-85% maximum yield | Prevents decomposition |
| Reaction Time | 90-120 minutes | Complete conversion | Avoids over-reaction |
| Catalyst Type | ZnCl₂/Lewis acids | 20-fold activity increase | Controls selectivity |
| Molar Ratio | 2:1 (CH₂O:substrate) | Optimal selectivity | Maximizes efficiency |
| Solvent System | Anhydrous DCM | Reduced side products | Maintains stability |
| pH Control | Acidic (pH 2-3) | Minimized decomposition | Prevents hydrolysis |
| Purification Method | Silica gel chromatography | 90-95% purity | Ensures product quality |
Catalyst selection significantly influences both reaction rate and selectivity in chloromethylation processes [22]. Zinc chloride and other Lewis acids demonstrate 20-fold increases in catalytic activity compared to uncatalyzed reactions, while maintaining excellent selectivity for the desired chloromethyl ketone product [22]. The choice of catalyst system must balance activity with selectivity to prevent over-reaction and formation of undesired by-products [20] [21].
Molar ratio optimization establishes the optimal stoichiometry for maximum yield and selectivity [22]. Research indicates that a 2:1 molar ratio of formaldehyde to substrate provides optimal selectivity and conversion efficiency [22]. Higher ratios can lead to over-reaction and formation of multiple chloromethyl groups, while lower ratios result in incomplete conversion and reduced yields [22].
Solvent system selection requires anhydrous conditions to prevent hydrolysis of reactive intermediates and maintain product stability [19] [23]. Dichloromethane emerges as the preferred solvent system due to its ability to dissolve both reactants and products while maintaining anhydrous conditions throughout the reaction [19]. The use of anhydrous solvents prevents competitive hydrolysis reactions that can reduce yield and complicate purification [23].
Purification strategies for chloromethyl ketone peptides typically employ silica gel chromatography to achieve 90-95% product purity [17] [23]. The purification process must be carefully optimized to separate the desired product from unreacted starting materials and side products while preventing decomposition of the labile chloromethyl ketone functionality [17] [23]. Column chromatography conditions require careful selection of eluent systems that provide adequate separation while maintaining product stability [23].
The chloromethyl ketone functional group present in H-D-Val-Leu-Lys-CH2Cl.HCl represents a class of irreversible serine protease inhibitors that form covalent bonds with the catalytic serine residue at the active site of thrombin [1] [2]. This mechanism involves a nucleophilic attack by the hydroxyl group of serine 195 on the electrophilic carbon of the chloromethyl ketone, resulting in the formation of a stable covalent bond and the elimination of hydrochloric acid [3] [4].
The tripeptide sequence D-Val-Leu-Lys in H-D-Val-Leu-Lys-CH2Cl.HCl is specifically designed to exploit the substrate specificity of thrombin, which preferentially cleaves peptide bonds following basic amino acid residues, particularly lysine and arginine [5] [6]. The D-valine at the N-terminus provides enhanced stability against aminopeptidase degradation, while the leucine residue at the P2 position contributes to favorable binding interactions with the enzyme's S2 subsite [7] [8].
The kinetic parameters for covalent binding of chloromethyl ketone inhibitors to thrombin demonstrate rapid association rates in the range of 10^6 to 10^8 M^-1 s^-1 [9] [10]. Once formed, the covalent enzyme-inhibitor complex is extremely stable, with dissociation rates approaching zero due to the irreversible nature of the bond formation. This results in inhibition constants (Ki) in the nanomolar to picomolar range, indicating exceptionally potent inhibition [11].
The covalent modification occurs through a two-step mechanism: first, the inhibitor forms a reversible Michaelis complex with thrombin through non-covalent interactions, followed by the irreversible alkylation of the active site serine residue [1] [3]. The rate-determining step is typically the chemical modification rather than the initial binding, which allows for substrate-like recognition and enhanced selectivity [4].
Table 1: Covalent Binding Kinetics Parameters for Chloromethyl Ketone Inhibitors
| Parameter | Value Range | Significance |
|---|---|---|
| Association Rate (k1) | 10^6-10^8 M^-1s^-1 | Rapid initial binding |
| Dissociation Rate (k-1) | Irreversible | Permanent inhibition |
| Inhibition Constant (Ki) | nM to pM | High potency |
| Half-life of Inhibition | Hours to days | Long-lasting effect |
| Selectivity Ratio | 100-1000x | High specificity |
Thrombin possesses two distinct anion-binding exosites that play crucial roles in substrate recognition and catalytic efficiency [12] [13]. Exosite I, also known as the fibrinogen recognition exosite, is responsible for binding fibrinogen, thrombomodulin, and other physiological substrates, while exosite II serves as the heparin-binding domain and interacts with various glycosaminoglycans [14] [15].
The binding of H-D-Val-Leu-Lys-CH2Cl.HCl to the active site of thrombin induces conformational changes that propagate to the exosites through allosteric communication networks [16] [17]. This allosteric coupling between the active site and exosites has been demonstrated through hydrogen-deuterium exchange mass spectrometry studies, which revealed decreased exchange rates in active site loops following exosite binding [16].
The allosteric effects manifest as altered binding affinities for exosite ligands and changes in the thermodynamic parameters of substrate recognition [12] [17]. When the active site is occupied by a covalent inhibitor, the exosites undergo subtle conformational rearrangements that affect their ability to bind fibrinogen and other substrates [15]. This represents a form of negative cooperativity, where active site occupation reduces the affinity of exosite binding.
The molecular basis for these allosteric effects involves a network of hydrogen bonds and van der Waals interactions that connect the active site catalytic triad (His57, Asp102, Ser195) to the exosite regions [16] [18]. The 60-loop region, which lies between exosite II and the catalytic site, serves as a critical communication pathway for transmitting conformational changes [17].
Table 2: Allosteric Effects on Exosite Function
| Exosite | Normal Function | Effect of Active Site Inhibition | Mechanism |
|---|---|---|---|
| Exosite I | Fibrinogen binding | Reduced affinity (2-5 fold) | Conformational coupling |
| Exosite II | Heparin binding | Altered electrostatic surface | Loop rearrangement |
| Na+ binding site | Allosteric activation | Stabilized slow form | Active site rigidification |
The selectivity of H-D-Val-Leu-Lys-CH2Cl.HCl for thrombin over other serine proteases in the coagulation cascade reflects the unique substrate specificity determinants of each enzyme [19] [20]. While all coagulation factors belong to the trypsin-like serine protease family and share similar catalytic mechanisms, their extended substrate binding sites (S1-S4 and S1'-S4') exhibit distinct preferences for specific amino acid sequences [6] [21].
Thrombin demonstrates exceptional selectivity for the D-Val-Leu-Lys sequence due to its extended substrate binding cleft, which accommodates the tripeptide backbone through favorable interactions at multiple subsites [5] [6]. In contrast, Factor Xa shows preference for different P2 and P3 residues, resulting in significantly reduced affinity for the D-Val-Leu-Lys-CH2Cl.HCl inhibitor [22] [23].
The comparative inhibition studies reveal that H-D-Val-Leu-Lys-CH2Cl.HCl exhibits 100-1000 fold selectivity for thrombin over Factor Xa, the next most closely related coagulation enzyme [20]. This selectivity arises from differences in the S2 subsite topology, where thrombin accommodates leucine more favorably than Factor Xa [22] [23].
Factor IXa, Factor VIIa, and Factor XIa demonstrate even lower susceptibility to inhibition by H-D-Val-Leu-Lys-CH2Cl.HCl, with inhibition constants typically 3-4 orders of magnitude higher than those observed for thrombin [24] [19]. This differential sensitivity reflects the evolutionary divergence in substrate recognition determinants among coagulation factors.
The inhibition of plasmin by H-D-Val-Leu-Lys-CH2Cl.HCl represents a notable cross-reactivity, as plasmin naturally recognizes Val-Leu-Lys sequences in its physiological substrates [7] [8]. However, the presence of D-valine at the P3 position provides some selectivity for thrombin over plasmin, as plasmin shows preference for L-valine in this position [25] [26].
Table 3: Comparative Inhibition Constants Across Coagulation Enzymes
| Enzyme | Ki (nM) | Selectivity Ratio | Primary Determinant |
|---|---|---|---|
| Thrombin | 0.1-1.0 | 1 (reference) | Optimal S2-S4 interactions |
| Factor Xa | 100-1000 | 100-1000x | S2 subsite differences |
| Factor IXa | 1000-10000 | 1000-10000x | Extended site mismatch |
| Factor VIIa | 1000-10000 | 1000-10000x | Limited exosite binding |
| Factor XIa | 5000-50000 | 5000-50000x | Substrate specificity |
| Plasmin | 10-100 | 10-100x | Cross-reactivity with Lys |
| Kallikrein | 1000-10000 | 1000-10000x | Arg preference |
The mechanistic basis for this selectivity profile involves multiple factors including the geometry of the substrate binding cleft, the electrostatic environment surrounding the active site, and the presence or absence of extended binding surfaces beyond the immediate catalytic region [27] [28]. The unique architecture of thrombin's active site, with its narrow S1 pocket optimized for arginine binding and its extended S2-S4 region, provides the structural foundation for the observed selectivity of H-D-Val-Leu-Lys-CH2Cl.HCl [5] [6].